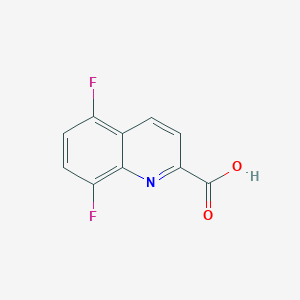

5,8-Difluoroquinoline-2-carboxylic acid

Beschreibung

5,8-Difluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative characterized by fluorine atoms at positions 5 and 8 of the quinoline ring and a carboxylic acid group at position 2. Quinoline-based compounds are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorine substituents enhance metabolic stability and bioavailability, while the carboxylic acid group facilitates interactions with biological targets.

Eigenschaften

CAS-Nummer |

920985-68-8 |

|---|---|

Molekularformel |

C10H5F2NO2 |

Molekulargewicht |

209.15 g/mol |

IUPAC-Name |

5,8-difluoroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |

InChI-Schlüssel |

AAAVRJABCLTHBJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrochemical Difluorination

One innovative approach involves the regioselective electrochemical difluorination of quinolines using hydrofluoric acid in pyridine as both reagent and electrolyte.

-

- Quinolines are subjected to electrolytic conditions which facilitate the introduction of fluorine at the 5 and 8 positions.

- This method has shown to yield moderate to good results within a short reaction time (approximately two hours) under mild conditions.

Yield : The yields obtained from this method vary but are generally satisfactory for further applications in organic synthesis.

Synthesis via Carboxylation

Another common method for preparing 5,8-difluoroquinoline-2-carboxylic acid involves the carboxylation of difluorinated quinolines.

-

- Starting from a difluorinated quinoline, carboxylation can be achieved using carbon dioxide under basic conditions or through reactions with carboxylic acids.

- This approach often requires specific catalysts or reagents to facilitate the carboxylation process effectively.

Yield : This method can also produce variable yields depending on the specific conditions used, including temperature and pressure.

Multistep Synthesis from Precursors

A more complex route involves several steps starting from simpler precursors.

-

- Initial synthesis of a bromo or chloro derivative of quinoline.

- Subsequent fluorination using reagents such as difluoroacetate followed by carboxylation.

| Step | Reaction Description | Yield |

|---|---|---|

| 1 | Synthesis of bromoquinoline | High |

| 2 | Fluorination with difluoroacetate | Moderate |

| 3 | Carboxylation to form final product | Variable |

This multistep synthesis allows for greater control over the final product's structure but may require extensive purification steps due to intermediate compounds.

The preparation methods discussed above have been analyzed based on their efficiency, yield, and applicability in industrial settings.

-

- Advantages include mild reaction conditions and relatively short reaction times.

- Disadvantages may involve the need for specialized equipment for electrochemical setups.

-

- This method is advantageous for producing derivatives with specific functional groups but may require high pressures or temperatures.

-

- While versatile, this approach can lead to lower overall yields due to multiple reaction steps and purification requirements.

Analyse Chemischer Reaktionen

5,8-Difluorchinolin-2-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid erleichtert werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können zur Reduktion der Verbindung verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei Nucleophile die Fluoratome ersetzen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann eine nucleophile Substitution zu Derivaten führen, bei denen verschiedene funktionelle Gruppen die Fluoratome ersetzen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5,8-Difluorchinolin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Integration von Fluoratomen verbessert seine Fähigkeit, Enzyme zu hemmen und biologische Prozesse zu stören. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung variieren, aber die einzigartige Struktur der Verbindung ermöglicht eine effektive Wechselwirkung mit verschiedenen biologischen Molekülen.

Wirkmechanismus

The mechanism of action of 5,8-Difluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit enzymes and disrupt biological processes. The exact pathways and targets can vary depending on the specific application, but the compound’s unique structure allows it to interact effectively with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural differences among fluorinated quinoline-carboxylic acid derivatives include:

- Substituent positions: Fluorine and functional groups (e.g., chloro, amino) at distinct positions alter electronic and steric properties.

- Functional groups: Carboxylic acid vs. amino or chloro groups influence solubility and reactivity.

Table 1: Structural and Physicochemical Comparison

Notes:

- 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid (CAS 902742-65-8) has a chloro group at position 4, fluorines at 6 and 8, and a carboxylic acid at position 2. Its higher molecular weight (243.6 vs. 237.1) reflects the chlorine atom’s contribution .

- 4-Amino-5,8-difluoroquinoline-3-carboxylic acid (CAS 1242260-55-4) substitutes an amino group at position 4 and shifts the carboxylic acid to position 3. The amino group may enhance solubility but introduce instability under oxidative conditions .

Physicochemical Properties

- Stability: The chloro-substituted analogue requires storage under inert conditions (2–8°C) to prevent degradation, whereas the amino-substituted variant’s storage guidelines are unspecified .

- Hazards : Both compounds exhibit acute toxicity (H302) and irritancy (H315, H319, H335), likely due to reactive functional groups .

Biologische Aktivität

5,8-Difluoroquinoline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a bicyclic structure containing nitrogen. The presence of fluorine atoms at the 5 and 8 positions enhances its lipophilicity and biological activity. Various synthetic methods have been developed to produce this compound, including:

- Cyclization Reactions : Utilizing different reagents to form the quinoline core.

- Substitution Reactions : Modifying the carboxylic acid group to enhance pharmacological properties.

Recent advancements in synthetic strategies have focused on optimizing yields and simplifying processes, making the compound more accessible for research and development.

Biological Activities

The biological activity of this compound has been evaluated across various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Quinoline derivatives are well-known for their antimicrobial properties. This compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.12 | |

| Escherichia coli | 0.25 | |

| Pseudomonas aeruginosa | 0.50 |

Antiviral Activity

In vitro studies have shown that derivatives of quinoline compounds can exhibit antiviral properties. For instance, modifications at specific positions can enhance their efficacy against viruses such as HIV and influenza. The compound's mechanism of action often involves inhibition of viral replication at early stages.

Case Studies

- Antiviral Efficacy Against HIV : A study demonstrated that derivatives similar to this compound showed EC₅₀ values ranging from 29.85 to 0.032 μM against HIV-1 integrase inhibitors, indicating strong antiviral potential .

- Antimicrobial Potency : Research on modified quinolines revealed that certain derivatives displayed enhanced activity against resistant strains of bacteria, suggesting that structural modifications could lead to novel treatments for antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The following factors influence their efficacy:

- Lipophilicity : Increased lipophilicity often correlates with better membrane penetration and higher biological activity.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the compound's ability to interact with biological targets.

Q & A

Q. What are the optimal synthetic routes for 5,8-Difluoroquinoline-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of the quinoline core at positions 5 and 7. A common approach is halogen exchange using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. For carboxylation at position 2, palladium-catalyzed carbonylation or directed ortho-metalation strategies may be employed. Optimization includes controlling temperature (e.g., −78°C for fluorination to avoid side reactions) and solvent selection (e.g., dichloromethane or DMF for stability). Monitor reaction progress via TLC or HPLC, and purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Refer to safety protocols for fluorinated quinoline derivatives:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Avoid contact with skin/eyes; if exposure occurs, flush eyes with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or degradation. Ensure compatibility with glass or PTFE-lined caps to avoid reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorination positions (δ ~ -110 to -150 ppm for aromatic fluorines). NMR resolves quinoline protons (e.g., H-3 and H-4 as doublets due to fluorine coupling).

- MS : High-resolution ESI-MS confirms molecular weight (expected [M-H] ion at m/z 237.03).

- FTIR : Carboxylic acid C=O stretch ~1700 cm; quinoline ring vibrations at 1500–1600 cm. Cross-validate with elemental analysis for C, H, N, F .

Q. How can solubility challenges of this compound be addressed in aqueous and organic systems?

- Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic quinoline core. Use polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous buffers, employ co-solvents (e.g., 10% methanol) or ionize the carboxylic acid group at pH > 4.5. Pre-saturate solvents with nitrogen to prevent oxidative degradation .

Advanced Research Questions

Q. What role do the fluorine atoms at positions 5 and 8 play in modulating the electronic and intermolecular properties of the quinoline core?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect reduces quinoline’s π-electron density, altering reactivity in cross-coupling reactions. Computational modeling (DFT calculations) can map HOMO-LUMO gaps and electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attacks. Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings to quantify electronic effects .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) during structural validation?

- Methodological Answer : Contradictions may arise from impurities or solvent effects. For example, residual DMSO-d can shift signals. Validate by:

Re-purifying the compound via preparative HPLC.

Re-running NMR in deuterated chloroform or acetone.

Correlating with X-ray crystallography (if crystals are obtainable).

Document solvent, temperature, and concentration variables systematically .

Q. What strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffers (pH 2–10) and incubate samples at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks and assess purity changes.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can computational methods be integrated with experimental data to predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or carboxylases). Validate with in vitro assays.

- QSAR Modeling : Train models on fluorinated quinoline derivatives to correlate substituent positions with activity (e.g., IC values).

- MD Simulations : Simulate solvation dynamics in water/DMSO to predict aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.